molecular formula C23H19N3O5S B2426855 N-(2-methyl-1,3-dioxoisoindol-5-yl)-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 391222-14-3

N-(2-methyl-1,3-dioxoisoindol-5-yl)-4-[methyl(phenyl)sulfamoyl]benzamide

Cat. No. B2426855
CAS RN: 391222-14-3
M. Wt: 449.48
InChI Key: JJNCEUWODGJRNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methyl-1,3-dioxoisoindol-5-yl)-4-[methyl(phenyl)sulfamoyl]benzamide, also known as MI-773, is a small molecule inhibitor that targets the p53-MDM2 interaction. MI-773 has been shown to have potential as a therapeutic agent for treating cancer, as it can activate the p53 tumor suppressor pathway and induce apoptosis in cancer cells. In

Scientific Research Applications

  • Antibacterial and Antifungal Properties:

    • The synthesis of certain derivatives of this compound, such as N-(5-benzylidene-4-oxo-2-phenylthiazolidin-3-yl)-5-((1,3-dioxoisoindolin-2-yl)methyl)-2-hydroxybenzamide, has demonstrated promising antibacterial and antifungal activities, warranting further investigation as potential antimicrobial agents (Patel & Dhameliya, 2010).
  • Anticancer Activity:

    • Studies involving the synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have indicated that these compounds exhibit moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. Some derivatives even showed higher anticancer activities than the reference drug (Ravinaik et al., 2021).
  • Antidiabetic Potential:

    • Research on N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives has revealed significant in vitro antidiabetic potential against α-glucosidase and α-amylase enzymes, with some compounds being potent inhibitors. These studies also included molecular dynamic simulations and docking studies to understand the interaction of these compounds with target proteins (Thakal, Singh, & Singh, 2020).
  • Antimicrobial Evaluation:

    • N-Benzimidazol-1-yl-methyl-benzamide derivatives were synthesized and evaluated for antimicrobial activity against various bacterial and fungal strains. In vitro studies and molecular docking studies were conducted to assess their interaction with microbial protein, and some derivatives were found to be effective antimicrobial compounds (Sethi, Arora, Saini, & Jain, 2016).
  • HIV Integrase Strand Transfer Inhibitors:

    • A series of 3-(1,3-dioxoisoindolin-2-yl)-N-substituted phenyl benzamide derivatives were synthesized and tested against HIV-1 Integrase. Six of these compounds showed significant inhibition of strand transfer by HIV-1 integrase, highlighting the potential of these compounds in anti-HIV-1 integrase activity optimization (Wadhwa, Jain, Patel, Shinde, & Jadhav, 2019).

properties

IUPAC Name

N-(2-methyl-1,3-dioxoisoindol-5-yl)-4-[methyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O5S/c1-25-22(28)19-13-10-16(14-20(19)23(25)29)24-21(27)15-8-11-18(12-9-15)32(30,31)26(2)17-6-4-3-5-7-17/h3-14H,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNCEUWODGJRNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methyl-1,3-dioxoisoindol-5-yl)-4-[methyl(phenyl)sulfamoyl]benzamide

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